5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole
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Overview
Description
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a nitrophenyl group at the 1-position, and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-nitrophenylhydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 5-Methyl-1-(2-aminophenyl)-3-phenyl-1H-pyrazole.
Oxidation: 5-Methyl-1-(2-nitrosophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may possess pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the nitrophenyl group, leading to different reactivity and applications.
3-Methyl-1-phenyl-5-pyrazolone: Similar structure but different substitution pattern, affecting its chemical properties.
1-(2-Nitrophenyl)-3-phenyl-5-pyrazolone: Similar but with different positioning of the methyl group.
Uniqueness
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups, along with the methyl group, allows for a wide range of chemical modifications and applications, distinguishing it from other pyrazole derivatives.
Properties
CAS No. |
29334-69-8 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-methyl-1-(2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-14(13-7-3-2-4-8-13)17-18(12)15-9-5-6-10-16(15)19(20)21/h2-11H,1H3 |
InChI Key |
LQPCIIPZRKAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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